molecular formula C18H18O6 B1653177 (R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol CAS No. 177795-29-8

(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol

Cat. No. B1653177
CAS RN: 177795-29-8
M. Wt: 330.3
InChI Key: CLQSQZGNPFWGAE-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol is a hydroxycinnamic acid.

Scientific Research Applications

Biocatalysis and Enzymatic Synthesis

  • Asymmetric Conversion and Enantioselective Deracemization : Optically active 1-phenyl-1,2-ethanediols, including derivatives of (R)-2-feruloyl-1-(4-hydroxyphenyl)-1,2-ethanediol, are used as chiral building blocks in organic synthesis. Microorganisms like Candida parapsilosis and Candida albicans have been used for the asymmetric conversion and deracemization of these compounds, achieving high enantiomeric purity and yield (Nie Yao, 2003); (Tarcila Cazetta et al., 2014).

  • Enzyme-Catalyzed Bioreduction : Enzymes like carbonyl reductases have been identified for the bioreduction of 2-hydroxyacetophenone to enantiomerically pure (R)- and (S)-1-phenyl-1,2-ethanediol, which is a key intermediate in pharmaceutical industries (Zhimei Cui et al., 2017).

  • Immobilization of Recombinant Cells : Recombinant Escherichia coli cells expressing specific dehydrogenases have been immobilized to enhance the biosynthesis of (R)-1-phenyl-1,2-ethanediol, used in β-adrenergic blocking agents. This method demonstrated improved catalytic activity and stability (F. Peng et al., 2020).

Synthesis and Characterization in Chemistry

  • Chemoenzymatic Synthesis : A combination of chemical and enzymatic reactions has been employed for the one-pot synthesis of various 1-aryl-1,2-ethanediols, yielding highly enantiomerically enriched compounds (L. Bencze et al., 2011).

  • Synthesis and Investigation of Molecular Interactions : The synthesis of 1-phenyl-1,2-ethanediol from hydrolysis of epoxy styrene and its subsequent characterization using spectroscopic methods and X-ray diffraction highlights its molecular interactions and crystal structure (R. Bikas et al., 2019).

Applications in Medicinal Chemistry

  • Asymmetric Hydrogenation in Pharmaceutical Synthesis : Asymmetric hydrogenation of alpha-hydroxy ketones, a process relevant to the synthesis of 1-aryl-1,2-ethanediols, is employed in the production of pharmaceutical compounds, showcasing its application in medicinal chemistry (T. Ohkuma et al., 2007).

Environmental and Industrial Catalysis

  • Biocatalytic Reduction in Environmental and Industrial Contexts : Studies on the use of deep eutectic solvents to improve biocatalytic reduction of 2-hydroxyacetophenone by Kurthia gibsonii highlight the compound's role in environmental and industrial catalysis (F. Peng et al., 2020).

properties

CAS RN

177795-29-8

Molecular Formula

C18H18O6

Molecular Weight

330.3

IUPAC Name

[2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+

InChI Key

CLQSQZGNPFWGAE-YCRREMRBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(C2=CC=C(C=C2)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
Reactant of Route 2
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
Reactant of Route 3
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
Reactant of Route 4
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
Reactant of Route 5
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol
Reactant of Route 6
(R)-2-Feruloyl-1-(4-Hydroxyphenyl)-1,2-ethanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.